molecular formula C16H9Cl2NO3 B1348979 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 65146-53-4

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1348979
CAS No.: 65146-53-4
M. Wt: 334.1 g/mol
InChI Key: PBCLERVOOCVHEI-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel azaimidoxy compounds have been synthesized, including derivatives like 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, through diazotization reactions, showcasing potential as chemotherapeutic agents. The structural characterization of these compounds was confirmed by IR, 1H NMR, and mass studies (Jain, Nagda, & Talesara, 2006).
  • Another study focused on the synthesis of 2-(3-arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones as building blocks for novel derivatives of pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and pyrazolo[5,1-c][1,2,4]triazines, indicating a versatile approach to heterocyclic chemistry (Al-Omran & El-Khair, 2006).

Antimicrobial and Chemotherapeutic Potential

  • The antimicrobial screening of synthesized azaimidoxy compounds revealed their potential as chemotherapeutic agents, providing a foundation for further exploration in medicinal chemistry (Jain, Nagda, & Talesara, 2006).

Chemical Reactions and Transformations

  • Research has also delved into the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives, leading to the formation of 2-(2-cyclohex-1-en-1-ylphenyl)- and 2-(2-cyclohex-1-en-1-ylphenyl)-6-methylphenyl)-1H-isoindole-1,3(2H)-diones through reactions with phthalic anhydride. These studies contribute to our understanding of pseudo-allylic halogenation and its implications for organic synthesis (Khusnitdinov, Sultanov, & Gataullin, 2019).

Future Directions

The future directions for research on “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not clear from the available literature. However, given the wide range of biological activities exhibited by structurally similar compounds, it could be of interest in the development of new pharmaceuticals or other applications .

Biochemical Analysis

Biochemical Properties

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic flux.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, leading to enzyme inhibition or activation depending on the context. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of key metabolites, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.

Properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-9-5-6-12(13(18)7-9)14(20)8-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCLERVOOCVHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353101
Record name 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65146-53-4
Record name 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 mmol of 2,4-dichlorophenacyl chloride in DMF was added drop wise to 2 mmol of phthalimide and 2 mmol of Cs2CO3 in DMF at room temperature for fourteen hours and then purified by trituration with diethyl ether to obtain 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindoline-1,3-dione.
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Synthesis routes and methods II

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